molecular formula C8H16O4 B12805422 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol CAS No. 7471-99-0

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol

Cat. No.: B12805422
CAS No.: 7471-99-0
M. Wt: 176.21 g/mol
InChI Key: BRGBRQXOMWYCNF-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol is a chemical compound with the molecular formula C8H16O4 It is known for its unique structure, which includes two dioxane rings and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness. The product is then purified through distillation or crystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol
  • 3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione
  • 1,2,4,5-Tetraoxane, 3,3,6,6-tetramethyl-

Uniqueness

3,3,6,6-Tetramethyl-1,4-dioxane-2,5-diol stands out due to its specific arrangement of dioxane rings and methyl groups, which confer unique chemical properties

Properties

CAS No.

7471-99-0

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

3,3,6,6-tetramethyl-1,4-dioxane-2,5-diol

InChI

InChI=1S/C8H16O4/c1-7(2)5(9)12-8(3,4)6(10)11-7/h5-6,9-10H,1-4H3

InChI Key

BRGBRQXOMWYCNF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(C(O1)O)(C)C)O)C

Origin of Product

United States

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